molecular formula C7H13NO2 B3007113 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one CAS No. 2060052-69-7

3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one

Cat. No. B3007113
CAS RN: 2060052-69-7
M. Wt: 143.186
InChI Key: PWBQMNQHTPRJIP-UHFFFAOYSA-N
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Description

The compound of interest, 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one, is a derivative of pyrrolidinone, which is a lactam of gamma-aminobutyric acid (GABA). Pyrrolidinones are known for their presence in various biologically active substances and drugs, and their derivatives often exhibit interesting chemical and physical properties due to the presence of functional groups that can participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of related pyrrolidinone derivatives has been explored in several studies. For instance, a practical large-scale synthesis of a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, was achieved through an asymmetric 1,3-dipolar cycloaddition reaction, followed by reduction steps . Similarly, the synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives involved a three-component reaction including cyclic 1,3-dicarbonyl compounds . These methods highlight the versatility of pyrrolidinone derivatives in synthetic chemistry and their potential as intermediates for the synthesis of various bioactive molecules.

Molecular Structure Analysis

The molecular structure of pyrrolidinone derivatives has been studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 3-hydroxy-2-methyl-4-pyridinone, a related compound, was determined to be monoclinic with specific bond lengths and angles . Another study on the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative revealed a planar molecule with an envelope conformation in one of the pyrrolidin rings . These studies provide insights into the three-dimensional arrangement of atoms in pyrrolidinone derivatives, which is crucial for understanding their reactivity and interactions.

Chemical Reactions Analysis

Pyrrolidinone derivatives are known to participate in various chemical reactions due to their reactive functional groups. For instance, the aminomethylation of 3-hydroxy pyridines was directed primarily to specific positions on the pyridine ring, leading to the formation of amino and hydroxymethyl derivatives . Another study described the synthesis of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, which involved a three-component reaction and subsequent reactions with hydrazine hydrate . These reactions demonstrate the reactivity of the hydroxymethyl group and the potential for further functionalization of pyrrolidinone derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure and the presence of functional groups. Spectroscopic studies, such as NMR and IR, have been used to characterize these compounds and evaluate their properties . For example, the vibrational analysis of a pyrrolidinone dimer indicated the formation of intermolecular hydrogen bonding, which is significant for the physical properties of the compound . The presence of hydroxymethyl groups also affects the solubility and hydrogen bonding capabilities of these molecules, which are important factors in their chemical behavior and potential applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one is involved in the synthesis of new compounds. For example, Dieterich et al. (1973) describe its use in the synthesis of 3,5-dialkylpyridines from petrochemical products, demonstrating its role as a precursor in organic synthesis (Dieterich, Reiff, Ziemann, & Braden, 1973).
  • Schuchmann, Wagner, and von Sonntag (1986) explored the reactions of hydroxymethyl radicals with 1,3-dimethyluracil and 1,3-dimethylthymine, providing insights into the reactivity of hydroxymethyl-substituted compounds (Schuchmann, Wagner, & von Sonntag, 1986).

Catalytic Applications

  • Cui Yan-fang (2008) reports on the use of a derivative of this compound as an organocatalyst for asymmetric Michael addition, highlighting its utility in catalysis (Cui Yan-fang, 2008).

Structural Analysis and Molecular Properties

  • Burgess et al. (1998) conducted structural analysis of N-aryl-substituted 3-hydroxypyridin-4-ones, providing insights into the molecular structures and properties of similar hydroxymethyl compounds (Burgess, Fawcett, Russell, & Zaisheng, 1998).

Bioconjugates and Antioxidant Activity

Vibrational and Molecular Mechanics Studies

  • Conti et al. (2006) studied the solvent effects on building blocks of bioactive compounds, including 3-Hydroxy-4-hydroxymethyl pyrrolidin-2-ones, providing a basis for understanding reaction mechanisms involving similar compounds (Conti, Galeazzi, Giorgini, & Tosi, 2006).

Optical and Magnetic Properties

  • Alexandropoulos et al. (2011) reported on the employment of 2-(hydroxymethyl)pyridine in lanthanide chemistry, leading to clusters with magnetic and optical properties, showing the versatility of hydroxymethyl compounds in materials science (Alexandropoulos et al., 2011).

Biotechnological Production

  • Vollenweider and Lacroix (2004) discussed the biotechnological production and applications of 3-Hydroxypropionaldehyde, which forms a dynamic system with hydroxymethyl compounds, highlighting its use in food preservation and chemical synthesis (Vollenweider & Lacroix, 2004).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it acts. For example, some compounds can act as inhibitors for certain enzymes .

Safety and Hazards

Safety data sheets provide information about the safety and hazards of a compound. They include information on the compound’s physical and chemical properties, potential hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, if a compound shows promising biological activity, future research may focus on drug development .

properties

IUPAC Name

3-(hydroxymethyl)-1,3-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(5-9)3-4-8(2)6(7)10/h9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBQMNQHTPRJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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